N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
CAS No.: 1171141-45-9
VCID: VC5162431
Molecular Formula: C20H17ClN4OS2
Molecular Weight: 428.95
* For research use only. Not for human or veterinary use.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide - 1171141-45-9](/images/structure/VC5162431.png)
Description |
SynthesisThe synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of reaction conditions to optimize yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of reactions and assess product purity. Biological ActivitiesWhile specific biological activities of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide are not detailed in the literature, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For example, benzothiazole derivatives have been studied for their antimicrobial properties . Analytical TechniquesThe structural confirmation of such compounds typically involves spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed information on molecular connectivity and composition. Potential ApplicationsGiven its structural features, N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide could be a candidate for further research in medicinal chemistry, particularly in areas related to antimicrobial and anticancer therapies. Data Table: Comparison of Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1171141-45-9 | ||||||||||||||||
Product Name | N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide | ||||||||||||||||
Molecular Formula | C20H17ClN4OS2 | ||||||||||||||||
Molecular Weight | 428.95 | ||||||||||||||||
IUPAC Name | N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzamide | ||||||||||||||||
Standard InChI | InChI=1S/C20H17ClN4OS2/c1-27-15-6-2-5-14(13-15)19(26)25(12-11-24-10-4-9-22-24)20-23-18-16(21)7-3-8-17(18)28-20/h2-10,13H,11-12H2,1H3 | ||||||||||||||||
Standard InChIKey | NPLCWSAIAPOJFI-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CSC1=CC=CC(=C1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 30868388 | ||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume